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Compound of Interest

2-Amino-5-bromothiazole
Compound Name:
hydrobromide

Cat. No.: B3429169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-bromothiazole hydrobromide. Due to the limited availability of published, detailed
spectroscopic data for the hydrobromide salt, this guide presents the available data for the free
base, 2-Amino-5-bromothiazole, as a close structural analogue. It is important to note that while
the core spectral features will be similar, shifts in chemical shifts (NMR) and vibrational
frequencies (FT-IR) are expected due to the protonation of the amino group in the
hydrobromide salt. This guide also includes detailed, generalized experimental protocols for the

acquisition of such spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-bromothiazole. This
information is critical for the structural elucidation and quality control of this important chemical
entity.

Table 1: *"H NMR Spectroscopic Data for 2-Amino-5-
bromothiazole
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.33 Singlet 1H H-4
7.20 Broad Singlet 2H -NH:z

Solvent: DMSO-ds

Table 2: *C NMR Spectroscopic Data for 2-Amino-5-

bromothiazole
Chemical Shift (6) ppm Assignment
170.1 C-2
120.5 C-4
106.8 C-5

Solvent: DMSO-ds

Table 3: FT-IR Spectroscopic Data for 2-Amino-5-

bromothiazole

Wavenumber (cm~12)

Intensity

Assignment

3420 - 3200 Strong, Broad N-H stretch (amino group)
3100 - 3000 Medium C-H stretch (aromatic)
1625 Strong N-H bend (scissoring)
1540 Strong C=N stretch (thiazole ring)
1480 Medium C=C stretch (thiazole ring)
810 Strong C-H bend (out-of-plane)
680 Medium C-Br stretch
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Table 4: Mass Spectrometry Data for 2-Amino-5-

bromothiazole
m/z Relative Intensity (%) Assignment
178.9 98 [M]* (with 7°Br)
180.9 100 [M]* (with 81Br)
100.0 45 M - Br]*
73.0 30 [C2H3N2S]*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data
presented above. These methodologies are standard for the analysis of solid organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 10-20 mg of 2-Amino-5-bromothiazole hydrobromide.
o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Data Acquisition:
o The *H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
o Acquire the spectrum at room temperature.

o A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-
to-noise ratio.
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o The chemical shifts are referenced to the residual solvent peak of DMSO-de at 2.50 ppm.

e 13C NMR Data Acquisition:

o The 3C NMR spectrum is recorded on the same spectrometer, typically at a frequency of
100 MHz or 125 MHz.

o A proton-decoupled pulse sequence is used to simplify the spectrum.

o Alarger number of scans (e.g., 1024 or more) is required due to the lower natural
abundance of the 13C isotope.

o The chemical shifts are referenced to the solvent peak of DMSO-ds at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 2-Amino-5-bromothiazole hydrobromide with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet-pressing die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

[e]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o

Acquire the sample spectrum over a range of 4000-400 cm~1,

[¢]

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)

o Sample Introduction and lonization:

o For a volatile and thermally stable compound like 2-Amino-5-bromothiazole, direct
insertion or gas chromatography (GC) can be used for sample introduction.

o Electron lonization (El) is a common method for generating the molecular ion and
characteristic fragment ions. The sample is bombarded with a high-energy electron beam
(typically 70 eV).

o Mass Analysis and Detection:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o A detector records the abundance of each ion.

o For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can
be used to determine the exact mass and elemental composition of the ions.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic
analysis of 2-Amino-5-bromothiazole hydrobromide.
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Caption: Workflow for the spectroscopic characterization of a chemical compound.
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Caption: Relationship between spectroscopic techniques and structural information.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-
bromothiazole Hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3429169#spectroscopic-data-for-2-

amino-5-bromothiazole-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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